2-Carbamoyl-6-aminopurine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

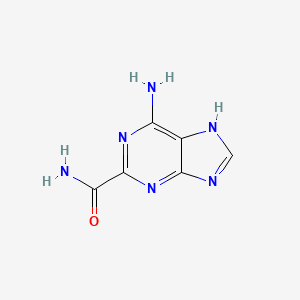

2-Carbamoyl-6-aminopurine, also known as guanine, is a purine derivative and one of the four main nucleobases found in the nucleic acids DNA and RNA. It plays a crucial role in the storage and transfer of genetic information. Guanine pairs with cytosine through three hydrogen bonds, contributing to the stability of the nucleic acid structures.

Mechanism of Action

Target of Action

The primary target of 2-Carbamoyl-6-aminopurine is enzymes involved in purine and pyrimidine salvage pathways . These enzymes play an essential role in the scavenging of purines and pyrimidines, making them valuable candidates for the synthesis of various nucleic acid components .

Mode of Action

It is known that the compound interacts with its targets, potentially altering their function and leading to changes in the biochemical processes they regulate .

Biochemical Pathways

This compound is involved in the purine and pyrimidine salvage pathways . These pathways are crucial for the synthesis of nucleic acid components, including nucleobases, nucleosides, and nucleotides . The compound’s interaction with these pathways can lead to downstream effects on various biochemical processes.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its involvement in the purine and pyrimidine salvage pathways . By interacting with enzymes in these pathways, the compound may influence the synthesis of nucleic acid components and, consequently, various cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, enzymes from thermophiles used in industrial biocatalysis, which are involved in the same pathways as this compound, display great activity and stability at extremely high temperatures . This suggests that the compound’s action could also be influenced by temperature and other environmental conditions.

Biochemical Analysis

Biochemical Properties

2-Carbamoyl-6-aminopurine is involved in the purine and pyrimidine salvage pathway, a crucial biochemical process in living organisms . This pathway is essential for the synthesis of nucleic acid components, such as nucleobases, nucleosides, and nucleotides . Enzymes from this pathway, such as nucleoside phosphorylases, nucleoside kinases, 2′-deoxyribosyltransferases, phosphoribosyl transferases, or deaminases, interact with this compound .

Cellular Effects

In cellular contexts, this compound plays a significant role. It is an analogue of adenine and can be converted to nucleotides that serve as substrates for incorporation into nucleic acids by polymerases . This interaction influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It pairs with thymidine (or uracil), engaging in three hydrogen bonds of the Watson-Crick type . This interaction leads to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. For instance, the fluorescence decay function of this compound shows a pronounced response to base flipping, losing the very short decay component and increasing the amplitude of the long component .

Metabolic Pathways

This compound is involved in the purine and pyrimidine salvage pathway . This pathway recycles hypoxanthine, inosine, and adenine as substrates to generate purine nucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbamoyl-6-aminopurine typically involves the cyclization of guanine precursors. One common method is the condensation of 2,4,5-triaminopyrimidine with formic acid, followed by cyclization to form the purine ring. Another method involves the reaction of 2,4,5-triaminopyrimidine with cyanogen bromide, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes using enzymes from the purine salvage pathway. These enzymes, such as nucleoside phosphorylases and phosphoribosyl transferases, facilitate the conversion of purine derivatives into guanine under mild conditions, offering an eco-friendly alternative to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Carbamoyl-6-aminopurine undergoes various chemical reactions, including:

Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common DNA lesion.

Reduction: Reduction reactions can convert guanine to dihydroguanine.

Substitution: Guanine can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products:

Oxidation: 8-oxoguanine

Reduction: Dihydroguanine

Substitution: Halogenated guanine derivatives

Scientific Research Applications

2-Carbamoyl-6-aminopurine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other purine derivatives.

Biology: Guanine is essential for the study of DNA and RNA structures and functions.

Medicine: It is involved in the development of antiviral and anticancer drugs due to its role in nucleic acid metabolism.

Industry: Guanine derivatives are used in cosmetics and as fluorescent markers in various applications.

Comparison with Similar Compounds

Adenine: Another purine base found in nucleic acids, pairs with thymine in DNA and uracil in RNA.

Hypoxanthine: A naturally occurring purine derivative involved in the purine salvage pathway.

Xanthine: An intermediate in the degradation of purines to uric acid.

Uniqueness: 2-Carbamoyl-6-aminopurine is unique due to its specific pairing with cytosine, which contributes to the high stability of DNA and RNA structures. Its ability to form three hydrogen bonds with cytosine distinguishes it from adenine, which forms only two hydrogen bonds with thymine or uracil .

Properties

IUPAC Name |

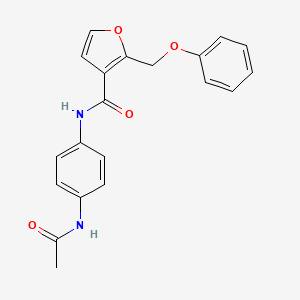

6-amino-7H-purine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6O/c7-3-2-5(10-1-9-2)12-6(11-3)4(8)13/h1H,(H2,8,13)(H3,7,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHVLAGUEDBYDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[4.3.0.02,4]nonan-2-yl]acetate](/img/structure/B2553996.png)

![N-(2,3-dimethylphenyl)-2-[(2-methoxyethyl)amino]acetamide hydrochloride](/img/structure/B2554008.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2554009.png)

![8-[(furan-2-yl)methyl]-1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2554012.png)

![2-(3-nitrophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2554013.png)

![(2E)-2-[(4-chlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B2554015.png)